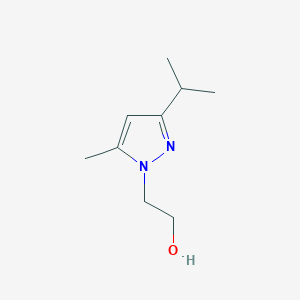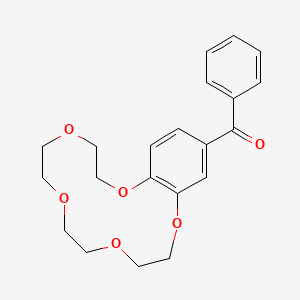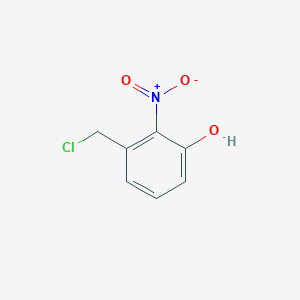![molecular formula C13H24O2Si B14138594 (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one CAS No. 167965-99-3](/img/structure/B14138594.png)
(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is a specialized organic compound characterized by its unique structure, which includes a tert-butyldimethylsilyloxy group and a cyclopent-2-enone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by cyclization and functionalization to introduce the enone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and anhydrous solvents to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of (S)-4-(tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone involves its interaction with specific molecular targets. The silyloxy group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. The enone moiety can participate in Michael addition reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
®-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone: The enantiomer of the compound .
4-(tert-Butyldimethylsilyloxy)-cyclopent-2-enone: Lacks the dimethyl groups on the cyclopentane ring.
5,5-Dimethylcyclopent-2-enone: Lacks the silyloxy group.
Uniqueness
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is unique due to the presence of both the silyloxy group and the dimethyl groups on the cyclopentane ring. This combination imparts specific reactivity and stability, making it a valuable compound in synthetic chemistry.
特性
CAS番号 |
167965-99-3 |
|---|---|
分子式 |
C13H24O2Si |
分子量 |
240.41 g/mol |
IUPAC名 |
(4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3/t11-/m0/s1 |
InChIキー |
SQNXIGVELAFLKX-NSHDSACASA-N |
異性体SMILES |
CC1([C@H](C=CC1=O)O[Si](C)(C)C(C)(C)C)C |
正規SMILES |
CC1(C(C=CC1=O)O[Si](C)(C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


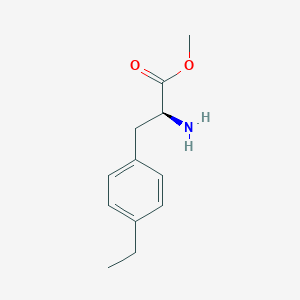
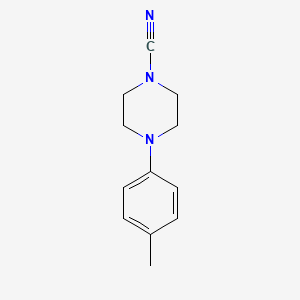


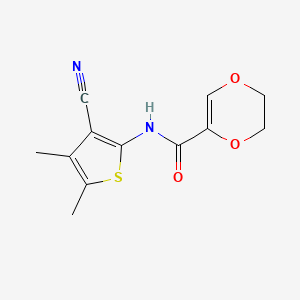
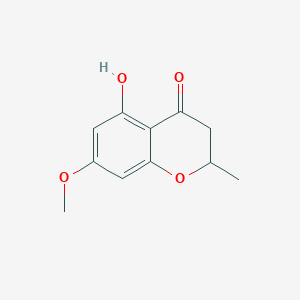
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
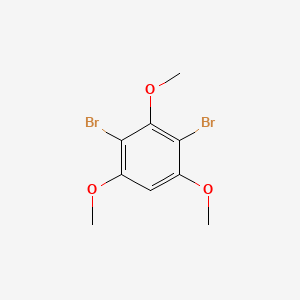

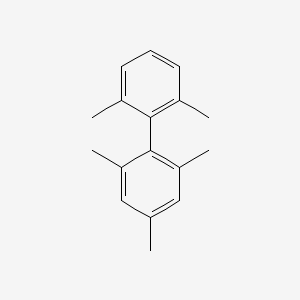
![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)
